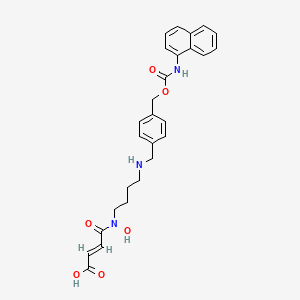
Jhdm-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jhdm-IN-1 is a compound known for its inhibitory effects on histone demethylases that contain the Jumonji C domain. This compound has shown significant inhibitory activity against various histone demethylases, including JMJD2C, JMJD2A, JMJD2E, PHF8, and JMJD3 . The compound’s molecular formula is C27H29N3O6, and it has a molecular weight of 491.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jhdm-IN-1 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with adjustments to accommodate larger volumes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Jhdm-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Jhdm-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the functions of histone demethylases and their role in epigenetic regulation
Biology: Employed in research to understand the mechanisms of gene expression and chromatin remodeling
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation, such as cancer
Industry: Utilized in the development of new drugs and chemical probes for various biological targets
Mechanism of Action
Jhdm-IN-1 exerts its effects by inhibiting histone demethylases that contain the Jumonji C domain. These enzymes are responsible for demethylating lysine residues on histone proteins, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in chromatin structure and gene expression .
Comparison with Similar Compounds
Similar Compounds
Jhdm-IN-2: Another inhibitor of histone demethylases with a similar structure but different inhibitory profiles.
Jhdm-IN-3: A compound with a different core structure but similar inhibitory activity against histone demethylases
Uniqueness
Jhdm-IN-1 is unique due to its high specificity and potency against a broad range of histone demethylases. Its ability to inhibit multiple targets makes it a valuable tool for studying epigenetic regulation and developing new therapeutic strategies .
Properties
Molecular Formula |
C27H29N3O6 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C27H29N3O6/c31-25(14-15-26(32)33)30(35)17-4-3-16-28-18-20-10-12-21(13-11-20)19-36-27(34)29-24-9-5-7-22-6-1-2-8-23(22)24/h1-2,5-15,28,35H,3-4,16-19H2,(H,29,34)(H,32,33)/b15-14+ |
InChI Key |
FOJNYQXAAPCEPX-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)/C=C/C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





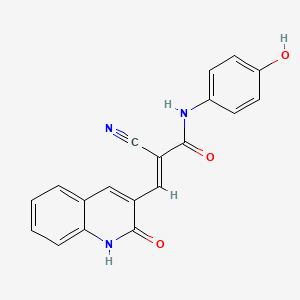
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
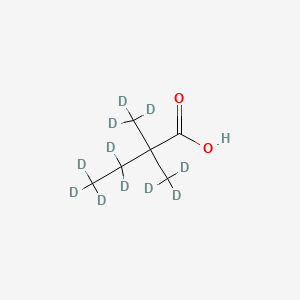
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
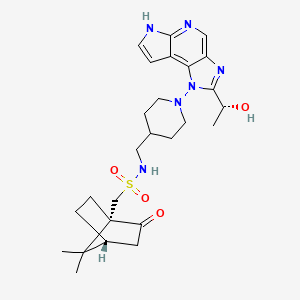
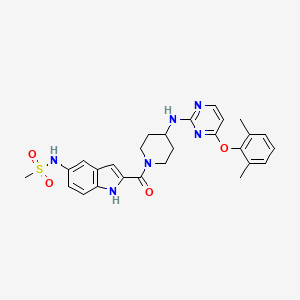
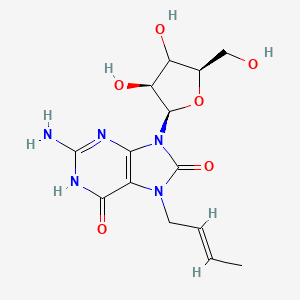

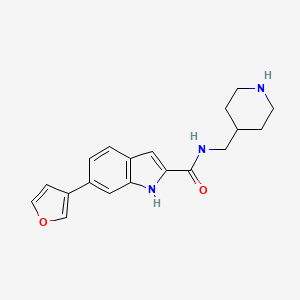
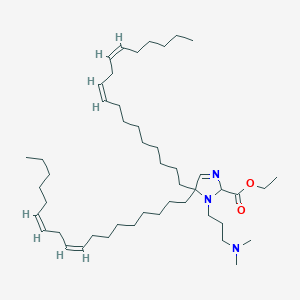
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
